N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine is a complex organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a trimethylethane-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using methanol or dimethyl ether as methylating agents in the presence of acid catalysts . The process is optimized to maximize yield and minimize by-products, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction typically produces amines or alcohols .
Scientific Research Applications
N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but different reactivity.
4-Dimethylaminopyridine: A derivative of pyridine with enhanced basicity due to the dimethylamino group.
Uniqueness
N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-15(2)10-11-17(5)12-13-6-8-14(9-7-13)16(3)4/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNDPSCRUUGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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